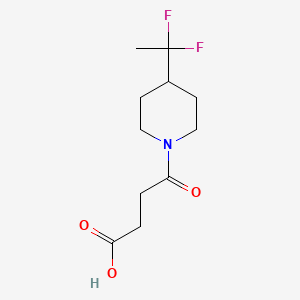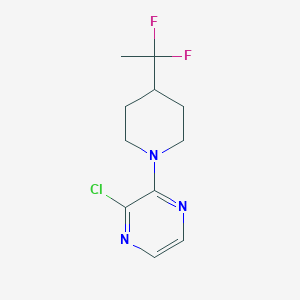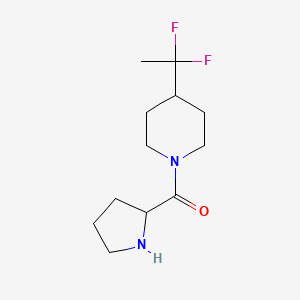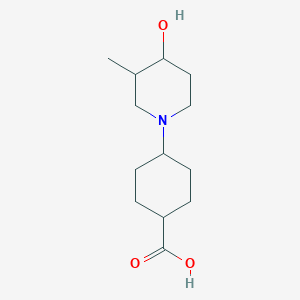
(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid
説明
(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid, or CPTHPA, is a cyclopropyl amide of butyric acid that is gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPTHPA has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its potential to serve as a scaffold for the development of new drugs.
科学的研究の応用
CPTHPA has been studied for its potential applications in medicinal chemistry and drug development. In particular, it has been investigated for its ability to modulate the activity of various enzymes, receptors, and other proteins. For example, CPTHPA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CPTHPA may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPTHPA has been studied for its potential to serve as a scaffold for the development of new drugs.
作用機序
The exact mechanism of action of CPTHPA is not yet fully understood. However, it is believed that CPTHPA is able to modulate the activity of various enzymes, receptors, and other proteins by interacting with their active sites. For example, CPTHPA has been shown to interact with the active site of acetylcholinesterase, leading to the inhibition of its activity. Additionally, CPTHPA has been shown to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPTHPA have yet to be fully elucidated. However, due to its ability to modulate the activity of various enzymes, receptors, and other proteins, it is believed that CPTHPA may have potential applications in the treatment of a variety of diseases and disorders. For example, CPTHPA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CPTHPA may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPTHPA has been shown to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of various physiological processes.
実験室実験の利点と制限
CPTHPA is a relatively easy compound to synthesize and is readily available from chemical suppliers. This makes it an attractive target for medicinal chemistry research. Additionally, CPTHPA has been shown to interact with various enzymes, receptors, and other proteins, making it a useful tool for studying the structure and function of these proteins. However, CPTHPA is a relatively new compound and its effects on the human body have yet to be fully elucidated. As such, caution should be taken when using CPTHPA in laboratory experiments.
将来の方向性
Given the potential of CPTHPA in the field of medicinal chemistry, there are a number of potential future directions for research. These include further investigations into its mechanism of action, as well as studies to determine its effects on various physiological processes. Additionally, further research into the development of CPTHPA-based drugs and drug delivery systems is warranted. Additionally, CPTHPA could be used as a scaffold for the development of novel compounds with improved pharmacological properties. Finally, further investigations into the potential applications of CPTHPA in the treatment of various diseases and disorders is necessary.
特性
IUPAC Name |
(E)-4-[cyclopropyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h3-4,9-10H,1-2,5-8H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAHWQBAOVOROW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(C2CCOCC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine](/img/structure/B1491027.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)




![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)
![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)


![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
